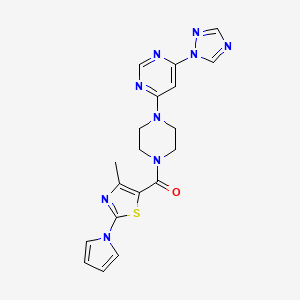

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Description

The compound "(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone" is a heterocyclic molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety, a piperazine linker, and a thiazole ring bearing a pyrrole group. While direct evidence of its biological activity is unavailable in the provided materials, its design aligns with compounds studied for anticancer, antimicrobial, or central nervous system (CNS)-related applications .

Properties

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N9OS/c1-14-17(30-19(24-14)27-4-2-3-5-27)18(29)26-8-6-25(7-9-26)15-10-16(22-12-21-15)28-13-20-11-23-28/h2-5,10-13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLPVQXAOYVHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N9OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines.

Mode of Action

It is suggested that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis. Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which plays a crucial role in maintaining the balance between cell survival and death.

Biochemical Pathways

These pathways involve a series of events that lead to changes in the permeability of the mitochondrial membrane, release of cytochrome c, and activation of caspases, which are proteases that play essential roles in programmed cell death.

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to the presence of functional groups such as triazole and thiazole, which are known to improve pharmacokinetic properties.

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis. This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors.

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by the following structural components:

- Triazole Ring : Known for its diverse biological activities, including antifungal and anticancer properties.

- Pyrimidine and Piperazine Moieties : These are often associated with neuropharmacological effects and have been shown to modulate various biological pathways.

- Thiazole Group : Commonly linked to antimicrobial activity.

Antimicrobial Activity

Research has indicated that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that triazole derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.06 to 32 µg/mL against fungal pathogens, indicating potential as antifungal agents .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Compounds with similar piperazine and triazole frameworks have been reported to induce apoptosis in cancer cells. For example, certain derivatives exhibited IC50 values between 15.6 to 23.9 µM against various cancer cell lines . The mechanism is believed to involve the disruption of cellular signaling pathways crucial for tumor growth.

Antitubercular Activity

Recent studies have focused on the antitubercular efficacy of triazole-containing compounds. In vitro evaluations have shown that derivatives can inhibit Mycobacterium tuberculosis with IC50 values as low as 1.35 µM . This highlights the compound's potential role in developing new treatments for tuberculosis.

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with triazole rings often act as enzyme inhibitors, disrupting metabolic pathways in pathogens.

- Apoptosis Induction : The interaction of the compound with cellular receptors may trigger apoptotic pathways in cancer cells.

- Cell Membrane Disruption : Antimicrobial activity is often linked to the ability of compounds to disrupt microbial cell membranes.

Case Study 1: Antifungal Efficacy

A series of triazole derivatives were tested against Candida albicans, revealing that modifications in the side chains significantly influenced antifungal potency. The most effective compounds had MIC values below 2 µg/mL, suggesting that similar modifications could enhance the activity of the target compound .

Case Study 2: Cancer Cell Lines

In a study examining various piperazine derivatives, one compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value of 18 µM. This supports the hypothesis that structural features similar to those in the target compound could yield potent anticancer agents .

Data Summary Table

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Structural Analysis

Heterocyclic Core Modifications

- Pyrimidine vs. Pyrazolopyrimidine: The target compound’s pyrimidine-triazole core differs from pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 2 in ), which fuse pyrazole and pyrimidine rings.

- Piperazine Linker : The piperazine moiety, shared with arylpiperazine-pyrazole hybrids (e.g., compound 5 in ), likely improves solubility and pharmacokinetics. However, the target compound’s pyrimidine-triazole attachment contrasts with compound 5’s trifluoromethylphenyl group, which may confer metabolic stability .

Thiazole-Pyrrole Hybridization

The 4-methyl-2-(pyrrol-1-yl)thiazole group in the target compound distinguishes it from thiazolidinone derivatives (). The pyrrole substitution could increase lipophilicity, enhancing membrane permeability compared to the thiazolidinone’s oxo and thioxo groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone?

- Methodology : Begin with modular synthesis:

- Step 1 : Synthesize the pyrimidine core via nucleophilic substitution of 4-chloro-6-iodopyrimidine with 1H-1,2,4-triazole under basic conditions (e.g., NaH in DMF) to introduce the triazole moiety .

- Step 2 : Piperazine coupling to the pyrimidine ring using Buchwald-Hartwig amination or nucleophilic aromatic substitution (reflux in toluene with K₂CO₃) .

- Step 3 : Thiazole fragment synthesis: React 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid with the piperazine-pyrimidine intermediate via carbodiimide-mediated coupling (EDC/HOBt in DCM) .

- Critical Parameters : Monitor reaction progress via TLC/HPLC. Optimize stoichiometry of triazole introduction to avoid over-substitution.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Workflow :

- 1H/13C NMR : Confirm regiochemistry of triazole (C-6 pyrimidine) and thiazole-pyrrol substitution .

- HPLC-MS : Assess purity (>95%) using C18 reverse-phase chromatography (ACN/H2O gradient) .

- Elemental Analysis : Validate empirical formula (e.g., C₂₃H₂₃N₁₁OS) with ≤0.3% deviation .

- Common Pitfalls : Residual solvents (DMF, toluene) detected via GC-MS require rigorous drying.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the triazole-pyrimidine and thiazole-pyrrol motifs in biological assays?

- Experimental Design :

- Variants : Synthesize analogs with triazole replaced by imidazole or thiadiazole, and pyrrol by furan or thiophene .

- Assays : Test against kinase targets (e.g., EGFR, JAK2) using fluorescence polarization. Compare IC₅₀ values to identify critical hydrogen-bonding interactions from the triazole N2 atom .

- Data Interpretation : Use molecular docking (AutoDock Vina) to correlate activity with triazole-pyrimidine π-π stacking in kinase ATP pockets .

Q. What strategies mitigate conflicting solubility and stability data in different solvent systems?

- Contradiction Analysis :

- Issue : Poor aqueous solubility (logP ~3.5) vs. DMSO stability (degradation >48 hours).

- Solutions :

- Co-solvents : Use PEG-400/water (1:1) for in vitro assays to enhance solubility without precipitation .

- Lyophilization : Stabilize as a hydrochloride salt for long-term storage .

- Validation : Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC .

Q. How can computational modeling predict off-target interactions for this compound?

- Methodology :

- Target Profiling : Use SwissTargetPrediction to identify potential off-targets (e.g., cytochrome P450 isoforms) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding persistence to non-target proteins (e.g., hERG channel) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.